REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[I:34][C:35]1[CH:36]=[C:37]([CH2:41][OH:42])[CH:38]=[CH:39][CH:40]=1.[Cl:43][C:44]1[C:45]([OH:54])=[C:46]([C:51](=[O:53])[CH3:52])[CH:47]=[CH:48][C:49]=1O>ClCCl.O1CCCC1>[Cl:43][C:44]1[C:45]([OH:54])=[C:46]([C:51](=[O:53])[CH3:52])[CH:47]=[CH:48][C:49]=1[O:42][CH2:41][C:37]1[CH:38]=[CH:39][CH:40]=[C:35]([I:34])[CH:36]=1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)CO
|
Name
|
|
Quantity
|
8.77 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1O)C(C)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
the reaction, and load directly onto silica
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with acetone
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1OCC1=CC(=CC=C1)I)C(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |